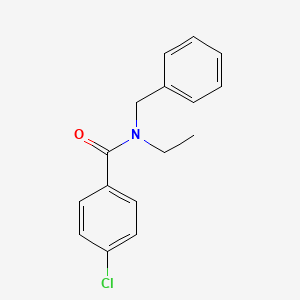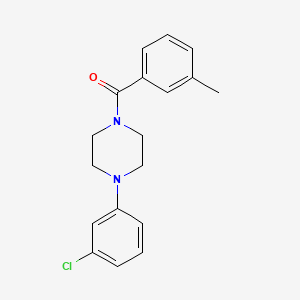
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential for various applications. It is a member of the benzoxazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone has been studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. In antimicrobial studies, the compound has shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In anti-inflammatory studies, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In antioxidant studies, it has been shown to scavenge free radicals and protect against oxidative stress.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone is not fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various signaling pathways and enzymes. For example, in antimicrobial studies, it has been suggested that the compound disrupts the bacterial cell membrane and inhibits the synthesis of bacterial DNA. In anticancer studies, it has been proposed that the compound induces apoptosis by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In anti-inflammatory studies, it has been suggested that the compound inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα. In antioxidant studies, it has been proposed that the compound scavenges free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and scavenges free radicals. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects, as well as neuroprotective effects. However, the exact mechanisms of these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. The compound can be synthesized in a few steps and is readily available. However, the limitations of using the compound include its poor solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can hinder its optimization for specific applications.
Orientations Futures
For the research of 2-(1,3-benzoxazol-2-ylthio)-1-(4-ethylphenyl)ethanone include the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. The compound's mechanism of action should be further elucidated to optimize its use in specific applications. Additionally, the compound's structure-activity relationship should be explored to design more potent and selective analogs. Finally, the development of novel synthetic routes and formulations for the compound should be investigated to improve its solubility and bioavailability.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-ethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-2-12-7-9-13(10-8-12)15(19)11-21-17-18-14-5-3-4-6-16(14)20-17/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJCOGFSPOSXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-1-[9-methyl-6-(2,2,2-trifluoroethyl)-9H-carbazol-3-yl]ethanone](/img/structure/B3845919.png)
![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845928.png)

![4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3845935.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B3845945.png)



![2-[(4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845999.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846003.png)
